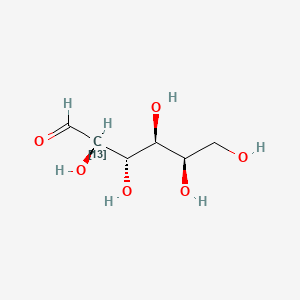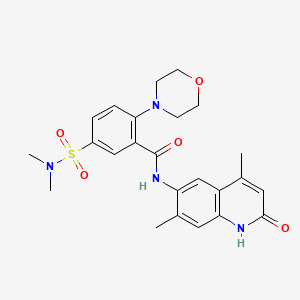![molecular formula C32H26ClN5O7 B12397302 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine is a synthetic compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their role as smooth muscle vasodilators and their potential to inhibit cancer progression
Métodos De Preparación
The synthesis of 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine involves multiple steps The synthetic route typically starts with the preparation of the ribofuranosyl moiety, which is then benzoylatedThe final step is the coupling of the ribofuranosyl moiety with the purine ring under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deprotected compound.
Common reagents used in these reactions include sodium carbonate, dioxane, and water . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, including cell cycle regulation and DNA damage response.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, the compound can bind to these receptors and modulate their activity. This can lead to various physiological effects, including vasodilation and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine is unique due to its specific structural modifications. Similar compounds include:
Adenosine Phosphate: Known for its role in energy metabolism.
Acadesine: Investigated for its potential to protect against ischemic injury.
Clofarabine: Used as an anticancer agent.
Fludarabine Phosphate: Another anticancer agent with a similar mechanism of action.
These compounds share structural similarities but differ in their specific modifications and resulting biological activities.
Propiedades
Fórmula molecular |
C32H26ClN5O7 |
|---|---|
Peso molecular |
628.0 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26ClN5O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(34)36-31(33)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3,(H2,34,36,37)/t22-,24?,30-,32+/m1/s1 |
Clave InChI |
GHDRMFDDEGTDQC-YSWXOSACSA-N |
SMILES isomérico |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C(N=C(N=C54)Cl)N)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)







